molecular formula C31H60O5 B13842085 1,3-Dimyristin-d5

1,3-Dimyristin-d5

Cat. No.: B13842085
M. Wt: 517.8 g/mol
InChI Key: JADYBWICRJWGBW-IPDPWHDOSA-N
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Description

1,3-Dimyristin-d5 is a deuterated analogue of 1,3-Dimyristin, a diacylglycerol compound. It is primarily used in scientific research due to its unique properties, including its role as a protein kinase C alpha activator. The compound’s molecular formula is C31H55D5O5, and it has a molecular weight of 517.85.

Preparation Methods

1,3-Dimyristin-d5 can be synthesized through the esterification of glycerol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterated version, this compound, is prepared by incorporating deuterium into the myristic acid before the esterification process.

Chemical Reactions Analysis

1,3-Dimyristin-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles under basic conditions.

Scientific Research Applications

1,3-Dimyristin-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.

    Biology: The compound is used to activate protein kinase C alpha, which plays a crucial role in various cellular processes, including cell growth and differentiation.

    Medicine: It is used in the study of lipid metabolism and the development of lipid-based drug delivery systems.

    Industry: this compound is used in the production of high-purity lipid standards for analytical purposes.

Mechanism of Action

1,3-Dimyristin-d5 exerts its effects by activating protein kinase C alpha. This activation occurs through the binding of the compound to the regulatory domain of the enzyme, leading to a conformational change that enhances its catalytic activity. The activation of protein kinase C alpha triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1,3-Dimyristin-d5 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:

    1,3-Dimyristin: The non-deuterated analogue, used in similar applications but lacks the benefits of deuteration.

    1,2-Dimyristin: Another diacylglycerol compound with myristic acid at different positions, used in lipid research.

    1,3-Dipalmitin: A diacylglycerol with palmitic acid, used in studies of lipid metabolism.

This compound stands out due to its enhanced stability and unique properties conferred by the presence of deuterium atoms.

Properties

Molecular Formula

C31H60O5

Molecular Weight

517.8 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/i27D2,28D2,29D

InChI Key

JADYBWICRJWGBW-IPDPWHDOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O

Origin of Product

United States

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